(2R-trans)-4-hydroxy-1,2-Pyrrolidinedicarboxylic acid 2-ethyl 1-(phenylmethyl) ester
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Overview
Description
(2R-trans)-4-hydroxy-1,2-Pyrrolidinedicarboxylic acid 2-ethyl 1-(phenylmethyl) ester is a compound that belongs to the class of esters. It is derived from proline, an amino acid, and features a benzyloxycarbonyl (Cbz) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R-trans)-4-hydroxy-1,2-Pyrrolidinedicarboxylic acid 2-ethyl 1-(phenylmethyl) ester typically involves the esterification of trans-4-hydroxy-D-proline with ethanol in the presence of an acid catalyst. The benzyloxycarbonyl group is introduced by reacting the amino group of the proline derivative with benzyl chloroformate in the presence of a mild base at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R-trans)-4-hydroxy-1,2-Pyrrolidinedicarboxylic acid 2-ethyl 1-(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyloxycarbonyl group can be removed under specific conditions to yield the free amine
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Palladium-catalyzed hydrogenolysis or treatment with strong acids or bases.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Free amines.
Scientific Research Applications
(2R-trans)-4-hydroxy-1,2-Pyrrolidinedicarboxylic acid 2-ethyl 1-(phenylmethyl) ester is used in various scientific research applications:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of (2R-trans)-4-hydroxy-1,2-Pyrrolidinedicarboxylic acid 2-ethyl 1-(phenylmethyl) ester involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyloxycarbonyl-L-valylglycine ethyl ester
- N-Benzyl-L-proline ethyl ester
- Ethyl benzoate
Uniqueness
(2R-trans)-4-hydroxy-1,2-Pyrrolidinedicarboxylic acid 2-ethyl 1-(phenylmethyl) ester is unique due to its specific structure, which includes a trans-4-hydroxy-D-proline backbone and a benzyloxycarbonyl protecting group. This combination provides unique reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C15H19NO5 |
---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
1-O-benzyl 2-O-ethyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H19NO5/c1-2-20-14(18)13-8-12(17)9-16(13)15(19)21-10-11-6-4-3-5-7-11/h3-7,12-13,17H,2,8-10H2,1H3/t12-,13+/m0/s1 |
InChI Key |
FEPRPINUVNZMRY-QWHCGFSZSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H](CN1C(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
CCOC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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